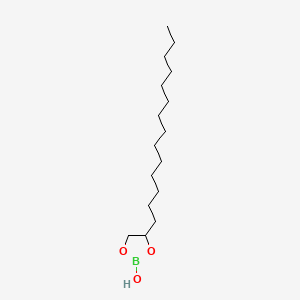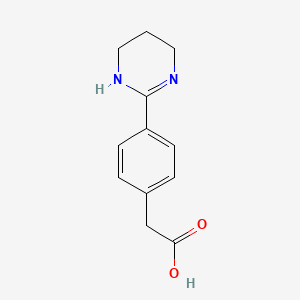
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is a heterocyclic organic compound with the molecular formula C16H33BO3 and a molecular weight of 284.24 g/mol It is characterized by a dioxaborolane ring structure with a tetradecyl chain and a hydroxyl group attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid derivative with a diol. One common method is the condensation of tetradecylboronic acid with ethylene glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as toluene to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Substituted dioxaborolane derivatives with various functional groups.
Scientific Research Applications
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its hydroxyl and boron functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the boron atom can coordinate with various ligands. These interactions can modulate biological pathways and exert effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-Hydroxy-4-tetradecyl-1,3,2-dioxaborolane is unique due to its long tetradecyl chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
CAS No. |
84819-41-0 |
|---|---|
Molecular Formula |
C16H33BO3 |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
2-hydroxy-4-tetradecyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H33BO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-19-17(18)20-16/h16,18H,2-15H2,1H3 |
InChI Key |
FQJYMHXZVHCZPC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)

![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)










